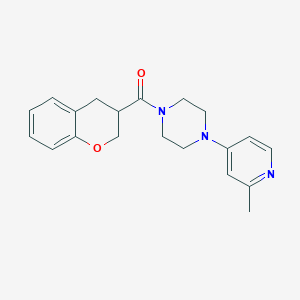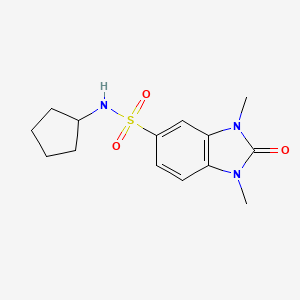![molecular formula C12H16N4O2 B5691407 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mécanisme D'action
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine selectively binds to the allosteric site of mGlu7 receptors, preventing the activation of the receptor by glutamate. This results in a decrease in glutamate release and subsequent modulation of various neurotransmitter systems. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of calcium signaling and synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that this compound has a significant impact on various neurotransmitter systems, including GABA, dopamine, and serotonin. This compound has also been shown to affect synaptic plasticity and neuroprotection. These effects make this compound a promising candidate for drug development in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine in lab experiments include its high potency and selectivity for mGlu7 receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
Future research on 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine should focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce its side effects. Additionally, studies should investigate the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Finally, further research should aim to elucidate the exact mechanism of action of this compound and its impact on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine involves multiple steps, starting with the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-(methoxymethyl)pyrimidin-4-amine to obtain the desired product. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Studies have shown that mGlu7 receptors play a crucial role in regulating the release of glutamate, a neurotransmitter involved in various brain functions. This compound's ability to selectively antagonize mGlu7 receptors makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
6-(methoxymethyl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9-4-11(18-15-9)6-16(2)12-5-10(7-17-3)13-8-14-12/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISGEXPMUOYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2=NC=NC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
![4,6-dimethyl-2-[({5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methyl)thio]pyrimidine](/img/structure/B5691343.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)




![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)